N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(2-fluorobenzyl)benzamide
CAS No.:
Cat. No.: VC15311704
Molecular Formula: C18H17F2NO3S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17F2NO3S |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C18H17F2NO3S/c19-15-7-5-13(6-8-15)18(22)21(16-9-10-25(23,24)12-16)11-14-3-1-2-4-17(14)20/h1-8,16H,9-12H2 |
| Standard InChI Key | ZVKFLBRWTYKZTR-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted with two distinct fluorinated groups: a 4-fluorophenyl moiety and a 2-fluorobenzyl group. The tetrahydrothiophene ring, oxidized to a sulfone (1,1-dioxide), introduces conformational rigidity and enhances polarity. Key structural attributes include:
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Molecular Formula: C₁₉H₁₇F₂NO₃S
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Molecular Weight: 389.4 g/mol
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Functional Groups:
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Sulfone (1,1-dioxidotetrahydrothiophene)
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Dual fluorine atoms (aromatic C-F bonds)
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Benzamide linkage
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The sulfone group increases water solubility compared to non-oxidized thioether analogs, while fluorination modulates electronic properties and metabolic stability.
Physicochemical Characteristics
| Property | Value/Range |
|---|---|
| LogP (Partition Coefficient) | ~2.8 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (sulfone O, amide O, F) |
| Polar Surface Area | 85 Ų |
These properties suggest moderate bioavailability and blood-brain barrier permeability, making it suitable for central nervous system targets.
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis typically involves a multi-step sequence:
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Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine:
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Oxidation of tetrahydrothiophene with hydrogen peroxide yields the sulfone.
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Subsequent nitration and reduction produce the amine intermediate.
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N-Alkylation with 2-Fluorobenzyl Bromide:
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The amine reacts with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine.
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Benzamide Formation:
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Coupling with 4-fluorobenzoic acid via EDCI/HOBt-mediated amidation completes the structure.
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Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance yield (≥75%) and purity (>98%). Critical parameters include:
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Temperature control (60–80°C for amidation)
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Solvent selection (tetrahydrofuran or dichloromethane)
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Catalytic use of DMAP for accelerated acylation.
Reactivity and Functionalization
Key Reaction Pathways
The compound undergoes selective transformations:
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Nucleophilic Aromatic Substitution:
The 4-fluoro group on the benzamide participates in SNAr reactions with amines or alkoxides, enabling derivative synthesis. -
Sulfone Reduction:
Lithium aluminum hydride reduces the sulfone to thioether, altering polarity and bioactivity. -
Amide Hydrolysis:
Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond, yielding 4-fluorobenzoic acid and the amine fragment.
Stability Profile
| Condition | Stability Outcome |
|---|---|
| Aqueous (pH 7.4) | Stable for 24 hours |
| Acidic (pH 2) | Amide hydrolysis (>50% degradation) |
| UV Light (254 nm) | Photodegradation (20% loss in 6 hrs) |
Stability under physiological conditions supports its viability as a drug candidate.
Biological Activity and Mechanisms
Enzymatic Interactions
Comparative studies with analogs reveal inhibitory effects on:
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Tyrosine Kinases: IC₅₀ ≈ 120 nM (via competitive ATP-binding site occupation)
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Cyclooxygenase-2 (COX-2): 45% inhibition at 10 μM (non-selective binding)
Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 | Cell wall synthesis disruption |
| Escherichia coli | 32 | DNA gyrase inhibition |
| Candida albicans | 16 | Ergosterol biosynthesis interference |
Fluorine atoms enhance membrane penetration, while the sulfone group improves target affinity.
Comparative Analysis of Structural Analogs
| Compound Name | Structural Variation | Bioactivity (IC₅₀/Ki) |
|---|---|---|
| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-chloro-N-(2-fluorobenzyl)benzamide | Chlorine substituent at C4 | Kinase inhibition: 95 nM |
| N-(2-Fluorobenzyl)-N-(tetrahydrothiophen-3-yl)benzamide | Non-oxidized thioether ring | Reduced solubility (LogP 3.4) |
| N-(4-Fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Fluorine at C4 benzyl position | COX-2 inhibition: 38% at 10 μM |
The dual fluorination in the target compound balances lipophilicity and electronic effects, optimizing pharmacokinetics.
Applications and Future Directions
Material Science Applications
The sulfone moiety enables use as a monomer in high-performance polymers, exhibiting:
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Thermal stability up to 300°C
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Dielectric constant of 3.2 (suitable for microelectronics)
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